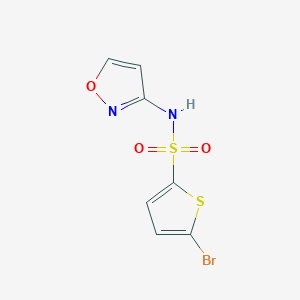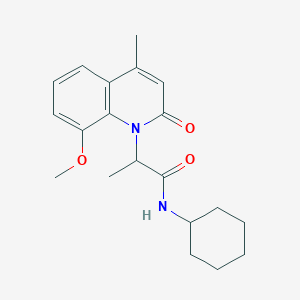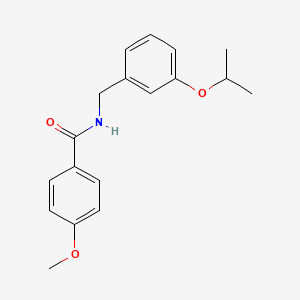
N-(2,4-di-4-morpholinylphenyl)-3-nitrobenzamide
Vue d'ensemble
Description
N-(2,4-di-4-morpholinylphenyl)-3-nitrobenzamide, commonly known as AG-490, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AG-490 belongs to the class of tyrosine kinase inhibitors, which are compounds that inhibit the activity of enzymes known as tyrosine kinases. These enzymes play a crucial role in various cellular processes, including cell growth, differentiation, and survival.
Mécanisme D'action
The mechanism of action of AG-490 involves the inhibition of tyrosine kinases and cytokines. Tyrosine kinases are enzymes that phosphorylate tyrosine residues on proteins, leading to the activation of various signaling pathways. By inhibiting the activity of tyrosine kinases, AG-490 blocks these signaling pathways, leading to the suppression of cell growth and proliferation. Cytokines, on the other hand, are proteins that play a crucial role in the immune response. By inhibiting the activity of cytokines, AG-490 can reduce inflammation and suppress the immune response.
Biochemical and Physiological Effects:
AG-490 has been shown to have various biochemical and physiological effects. In cancer research, AG-490 has been shown to induce apoptosis, which is programmed cell death, in cancer cells. AG-490 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, in cancer cells. In the context of inflammation and autoimmune disorders, AG-490 has been shown to reduce the production of pro-inflammatory cytokines, leading to the suppression of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
AG-490 has several advantages for lab experiments. It is a potent and selective inhibitor of tyrosine kinases and cytokines, making it an ideal compound for studying these signaling pathways. AG-490 is also relatively easy to synthesize, and its purity can be easily assessed using standard analytical techniques. However, AG-490 has some limitations for lab experiments. It has low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, AG-490 can be toxic to cells at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of AG-490. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to explore its synergistic effects with other compounds, such as chemotherapy drugs, to enhance its therapeutic efficacy. Additionally, further research is needed to understand the long-term effects of AG-490 on cellular processes and to optimize its synthesis and purification methods.
Applications De Recherche Scientifique
AG-490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, AG-490 has been shown to inhibit the activity of tyrosine kinases, which are often overexpressed in cancer cells. This inhibition leads to the suppression of cancer cell growth and proliferation. AG-490 has also been studied in the context of inflammation and autoimmune disorders, where it has been shown to inhibit the activity of cytokines, which are proteins that play a crucial role in the immune response.
Propriétés
IUPAC Name |
N-(2,4-dimorpholin-4-ylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5/c26-21(16-2-1-3-18(14-16)25(27)28)22-19-5-4-17(23-6-10-29-11-7-23)15-20(19)24-8-12-30-13-9-24/h1-5,14-15H,6-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYZJOAACKTINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



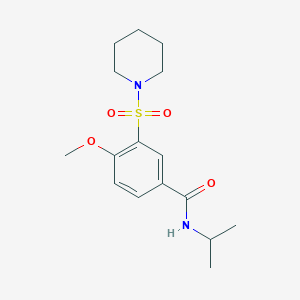
![4-[(4-nitrophenyl)thio]benzyl N-2-furoylglycinate](/img/structure/B4720132.png)
![1-(2-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4720137.png)
![ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4720143.png)
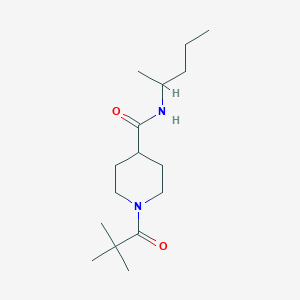
![N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4720155.png)
![N-[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4720159.png)
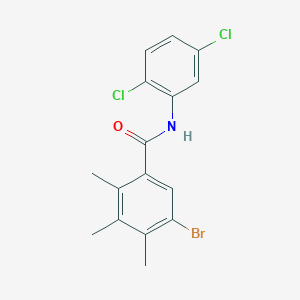
![3-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4720190.png)
![2-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4720197.png)
